molecular formula C27H19ClN4O5 B12627246 (10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

Cat. No.: B12627246
M. Wt: 514.9 g/mol
InChI Key: OFSSHTWKXANFPL-YCAMKHIRSA-N
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Description

The compound “(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique tetracyclic structure with multiple functional groups, including chlorophenyl, nitrophenyl, and carboxamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Introduction: Introduction of chlorophenyl and nitrophenyl groups through substitution reactions.

    Amide Formation: Formation of the carboxamide group through amide coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Application in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its interaction with molecular targets. Potential pathways include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • (10R,11S,15R,16S)-13-(2-bromophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
  • (10R,11S,15R,16S)-13-(2-fluorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

Uniqueness

The uniqueness of the compound lies in its specific functional groups and tetracyclic structure, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H19ClN4O5

Molecular Weight

514.9 g/mol

IUPAC Name

(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

InChI

InChI=1S/C27H19ClN4O5/c28-18-6-2-4-8-20(18)31-26(34)22-21-14-9-15-5-1-3-7-19(15)30(21)24(23(22)27(31)35)25(33)29-16-10-12-17(13-11-16)32(36)37/h1-14,21-24H,(H,29,33)/t21-,22-,23-,24+/m1/s1

InChI Key

OFSSHTWKXANFPL-YCAMKHIRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C[C@H]3N2[C@@H]([C@H]4[C@@H]3C(=O)N(C4=O)C5=CC=CC=C5Cl)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3N2C(C4C3C(=O)N(C4=O)C5=CC=CC=C5Cl)C(=O)NC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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